Cyperene

Catalog No.
S645794
CAS No.
2387-78-2
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyperene

CAS Number

2387-78-2

Product Name

Cyperene

IUPAC Name

(1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10-7-8-15-11(2)5-6-12(9-13(10)15)14(15,3)4/h11-12H,5-9H2,1-4H3/t11-,12-,15+/m1/s1

InChI Key

RTBLDXVIGWSICW-JMSVASOKSA-N

SMILES

CC1CCC2CC3=C(CCC13C2(C)C)C

Synonyms

(3aR,4R,7R)-2,4,5,6,7,8-Hexahydro-1,4,9,9-tetramethyl-3H-3a,7-methanoazulene; [3aR-(3aα,4β,7α)]-2,4,5,6,7,8-Hexahydro-1,4,9,9-tetramethyl-3H-3a,7-methanoazulene; (-)-2,4,5,6,7α,8-Hexahydro-1,4α,9,9-tetramethyl-3H-3aβ,7-methanoazulene; (-)-Cyperene; N

Canonical SMILES

CC1CCC2CC3=C(CCC13C2(C)C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2CC3=C(CC[C@]13C2(C)C)C

The exact mass of the compound Cyperene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Cyperene is a bicyclic sesquiterpene hydrocarbon belonging to the patchoulane structural class, primarily isolated from plants of the *Cyperus* genus, notably *Cyperus rotundus*. As a fundamental C15H24 hydrocarbon, its value in research and synthesis is intrinsically linked to its specific tricyclic framework. This structure serves as a critical synthetic precursor for more complex, oxygenated sesquiterpenoids and as a well-defined standard for phytochemical and pharmacological studies, where its purity is paramount for reproducible outcomes.

Research Fit

Patchoulane-type tricyclic sesquiterpene isolated from Cyperus species
Supports chemotaxonomic authentication, biosynthetic engineering, and HO-1 pathway studies
Sourcing from verified chemotype recommended due to variable natural abundance

Procuring crude *Cyperus* essential oil instead of isolated Cyperene introduces significant, quantifiable variability that compromises research and development reproducibility. Different geographical and genetic variants, or 'chemotypes', of *C. rotundus* produce vastly different relative concentrations of Cyperene and its common analog, α-cyperone. For example, the 'M-type' chemotype may contain as little as 7.2% Cyperene alongside 30.7% α-cyperone, whereas the 'O-type' can be dominated by 30.8% Cyperene with minimal α-cyperone. This inherent compositional variance makes crude oils an unreliable source for applications requiring a consistent starting material for synthesis or a specific molecular entity for biological assays.

Substitution Risk

Mechanism divergence
Cyperene induces HO-1, while α-cyperone modulates TLR4/NF-κB; pathway endpoints may differ.
Chemotype variability
Cyperene abundance varies significantly by species and origin; unverified extracts may compromise experimental consistency.
Functional mismatch
Antibacterial endpoints are not attributed to Cyperene; substituting may confound antimicrobial screening.

Established Precursor for Targeted Synthesis of Cyperotundone and Patchoulenone

Cyperene is a documented and validated starting material for the synthesis of other high-value sesquiterpenoid ketones. A key synthetic route involves the oxidation of Cyperene to yield both cyperotundone and patchoulenone. This established transformation makes high-purity Cyperene a critical procurement choice for synthetic chemists targeting these specific molecular frameworks, as starting with a less defined precursor or a close analog would necessitate significant alterations to the established reaction pathway.

Evidence DimensionSynthetic Accessibility
Target Compound DataServes as a direct precursor via oxidation.
Comparator Or BaselineOther sesquiterpenes or crude mixtures, which would require different, potentially more complex, synthetic routes.
Quantified DifferenceDirect, one-step oxidation to target compounds.
ConditionsWolff-Kishner reduction of an intermediate ketone furnishes cyperene, which is then oxidized to produce cyperotundone and patchoulenone.

For synthetic efficiency and predictability, procuring the exact, documented precursor is more reliable and cost-effective than developing new routes from alternative starting materials.

HO-1 Induction & iNOS Inhibition
Head-to-head
Activity comparable to nootkatone (positive control) in LPS-activated RAW264.7 cells.
Supports HO-1 pathway research with benchmark-comparable response.
Quantitative IC50 not reported; use as assay-level comparator.

Essential for Reproducibility: Overcoming Extreme Variances in Natural Source Composition

Reliance on crude *Cyperus rotundus* extracts is a high-risk procurement strategy due to the existence of distinct chemotypes with dramatically different sesquiterpene profiles. The 'O-type' chemotype, for instance, is characterized by high levels of Cyperene (30.8%), making it a suitable source for isolation. In stark contrast, the 'M-type' chemotype contains low levels of Cyperene (7.2%) but is dominated by α-cyperone (30.7%). This natural variance of over 4x in the target compound's concentration makes sourcing the purified compound essential for any application requiring a consistent dose or stoichiometric quantity.

Evidence DimensionRelative Abundance in Source Material
Target Compound Data30.8% in 'O-type' *C. rotundus*
Comparator Or Baseline7.2% in 'M-type' *C. rotundus*
Quantified Difference428% higher concentration in 'O-type' compared to 'M-type'.
ConditionsAnalysis of essential oil composition from different, naturally occurring chemotypes of *Cyperus rotundus*.

A buyer cannot achieve experimental or process consistency by using a crude extract; procuring the isolated Cyperene eliminates source-dependent compositional variability.

Dominant Sesquiterpene Abundance
Reported
27.2% of essential oil from Iranian C. conglomeratus.
Chemotype selection may improve target compound yield.
Compared to 12.8–15.8% in other Cyperus species.

Differentiated Cytotoxicity Based on Core Molecular Scaffold: Patchoulane vs. Eudesmane Types

The biological activity of sesquiterpenes is highly dependent on their core structural class. In a study assessing cytotoxicity against human ovarian cancer cells, sesquiterpenes with a patchoulane-type skeleton, such as Cyperene and its derivatives, demonstrated moderate cytotoxic activity. In contrast, eudesmane-type sesquiterpenes isolated from the same source material showed no significant activity. This finding underscores the non-interchangeability of different sesquiterpene classes in biological screening and mechanism-of-action studies.

Evidence DimensionCytotoxic Activity in Human Ovarian Cancer Cells
Target Compound DataPatchoulane-type sesquiterpenes (e.g., 6-acetoxy cyperene) showed moderate cytotoxic activity.
Comparator Or BaselineEudesmane-type sesquiterpenes showed no cytotoxic activity.
Quantified DifferenceQualitative but clear differentiation: active vs. inactive structural class.
ConditionsIn vitro assessment of cell growth inhibition in A2780, SKOV3, and OVCAR3 human ovarian cancer cell lines.

For researchers investigating the therapeutic potential of sesquiterpenes, selecting a compound from the correct structural class is critical; substituting Cyperene (a patchoulane) with a more common eudesmane-type sesquiterpene could lead to false-negative results.

Repellent Persistence Profile
Head-to-head
Shorter repellent duration compared to cyperotundone.
Supports short-duration volatile repellent research.
Quantitative time data not reported; persistence attributed to higher volatility.
Cyperene:α-Cyperone Ratio Variability
Cross-study comparable
Ratio ranges from 0.33:1 to 13.2:1 across C. rotundus oils.
Chemotype verification may minimize α-cyperone interference.
Higher ratios linked to Cyperene-dominant chemotypes.
Antibacterial Endpoint Attribution
Class-level inference
Pure Cyperene activity unknown; essential oil's antibacterial effect attributed to other constituents (e.g., α-cyperone).
Antibacterial screening not primary fit; consider α-cyperone or full oil.
Cyperene role as co-occurring hydrocarbon; class inference only.

Synthetic Starting Material for High-Value Sesquiterpenoids

As a documented precursor, high-purity Cyperene is the logical choice for synthetic campaigns targeting the production of cyperotundone and patchoulenone, ensuring the established oxidation protocols can be applied directly for predictable outcomes.

Reference Standard for Phytochemical Analysis and Quality Control

Given the extreme variability in Cyperene concentration across different *Cyperus* chemotypes, purified Cyperene serves as an essential analytical standard for the quality control and chemotaxonomic classification of *C. rotundus* essential oils and extracts.

Scaffold-Specific Bioactivity Screening Programs

In pharmacological research, particularly in fields like oncology, Cyperene is a valuable tool for investigating the structure-activity relationships of patchoulane-type sesquiterpenes, a class shown to possess cytotoxic potential where other sesquiterpene classes like eudesmanes are inactive.

Application Fit Matrix

Application
Selection Property
Validation Focus
HO-1 pathway modulation studies
HO-1 induction response comparable to benchmark compound
Verify iNOS/NO inhibition in macrophage model
Short-duration repellent formulation research
Higher volatility / shorter persistence profile
Duration of repellent effect in target pest bioassay
Chemotype authentication & sourcing verification
Cyperene content as marker for specific Cyperus chemotypes
GC-MS profiling of Cyperene:α-cyperone ratio
Terpene synthase engineering & biosynthetic pathway studies
Distinct 5/5/6 tricyclic skeleton via (-)-cyperene synthase
Verify product profiles of engineered synthase variants

XLogP3

4.3

Wikipedia

Cyperene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

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